molecular formula C8H7N3OS B2616822 4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol CAS No. 1370597-69-5

4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol

Cat. No.: B2616822
CAS No.: 1370597-69-5
M. Wt: 193.22
InChI Key: YBCHCEDIHKLPSB-UHFFFAOYSA-N
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Description

The compound “4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol” is a derivative of the 1,2,4-oxadiazole class of organic compounds . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives can be achieved via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives has been studied by single crystal X-ray diffraction method . The careful inspection of XRD data revealed intramolecular N–H∙∙∙N 2 (oxadiazole) hydrogen bond in the structures .


Chemical Reactions Analysis

The chemical reactions of 1,2,4-oxadiazole derivatives are influenced by the presence of the two carbon atoms which allow two substituents in the oxadiazole ring . Their positions cause differences in their properties due to variation in the electronic environment .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives depend on the electron-withdrawing and donating substituents in the positions of the oxadiazole ring . These compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .

Mechanism of Action

The mechanism of action of 1,2,4-oxadiazole derivatives in biological systems is diverse. For instance, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have different mechanisms of action by targeting various enzymes (thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation .

Future Directions

The future directions in the research of 1,2,4-oxadiazole derivatives include the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities . There is also a focus on the development of 1,2,4-oxadiazole-based drugs with high cytotoxicity towards malignant cells .

Properties

IUPAC Name

4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyridine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c1-5-10-8(12-11-5)6-2-3-9-7(13)4-6/h2-4H,1H3,(H,9,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCHCEDIHKLPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC(=S)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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